Naphthalen-1-yl 3-nitrobenzoate
Description
Naphthalen-1-yl 3-nitrobenzoate is an aromatic ester derivative composed of a naphthalene moiety linked via an ester bond to a 3-nitrobenzoate group.
Properties
CAS No. |
5221-75-0 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
naphthalen-1-yl 3-nitrobenzoate |
InChI |
InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
HCOVQZMTFULNHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features
- Naphthalen-1-yl 3-nitrobenzoate : Contains a naphthalen-1-yl group esterified to 3-nitrobenzoic acid. The nitro group at the meta position on the benzene ring enhances electron-deficient character.
- Analogous Compounds: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c): Features a triazole-linked nitroaniline group and a naphthalen-1-yloxy moiety. The nitro group here participates in hydrogen bonding, as evidenced by IR peaks at 1535 cm⁻¹ (asymmetric NO₂ stretch) . 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3): Incorporates a naphthofuran system with a pyrazole-carbaldehyde group. The absence of a nitro group reduces electrophilicity compared to this compound .
Table 1: Functional Group Comparison
This compound
Comparison with Similar Compounds
- Triazole Derivatives (6a–6c) : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, compound 6c was prepared in 70–80% yield using Cu(OAc)₂ in a tert-BuOH/H₂O solvent system .
- Naphthofuran-Pyrazole Derivatives (3) : Synthesized via Vilsmeier-Haack reaction, yielding 70% product after recrystallization .
Physicochemical Properties
Crystallography and Packing Efficiency
- (Naphthalen-1-yl)boronic Acid: Exists in two polymorphs with packing indices of 0.692 (monoclinic) and 0.688 (orthorhombic). The monoclinic form’s tighter packing is attributed to optimized O–H⋯O hydrogen bonds .
- This compound : Expected to form layered structures due to planar naphthalene and nitrobenzoate groups, though specific data are lacking.
Solubility and Stability
- Nitro Group Impact: The nitro group in compound 6c reduces solubility in polar solvents compared to non-nitro analogs .
- Ester vs. Amide : this compound’s ester linkage may hydrolyze more readily under acidic/basic conditions than the amide bond in compound 6c .
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